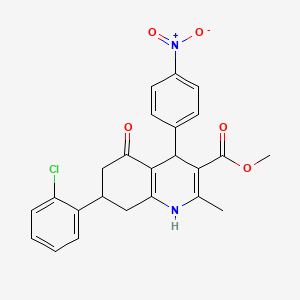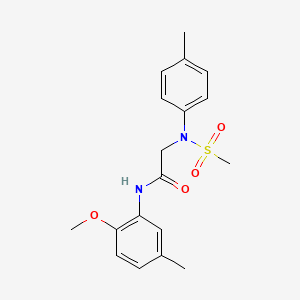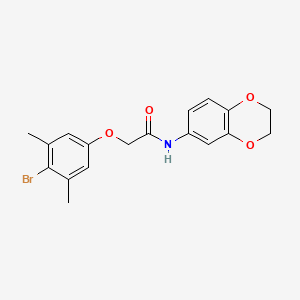![molecular formula C18H18BrNO B4896234 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly used as a tool compound in drug discovery and has shown promising results in various research applications.
Mecanismo De Acción
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 inhibits the function of BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional machinery and ultimately leads to the downregulation of gene expression.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has been shown to have anti-inflammatory effects in vitro and in vivo by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 in lab experiments is its high potency and selectivity for BRD4. However, one limitation is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Direcciones Futuras
Future research directions for 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 include the development of more potent and selective inhibitors of BRD4, as well as the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 and its effects on gene expression.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 involves the reaction of 4-bromobenzaldehyde with 2-isopropylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product, 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 is commonly used as a tool compound in drug discovery research. It has been shown to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutics.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-13(2)16-5-3-4-6-17(16)20-12-11-18(21)14-7-9-15(19)10-8-14/h3-13,20H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOBLNUMQDFVNU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)
![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)